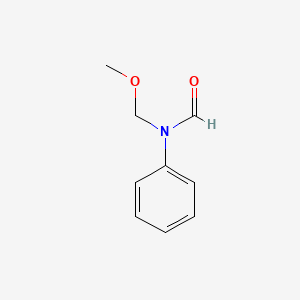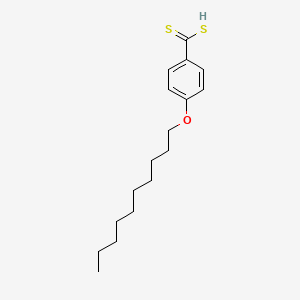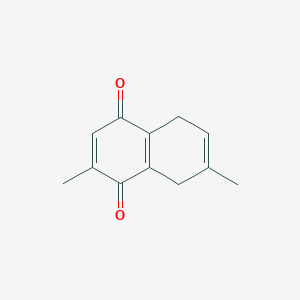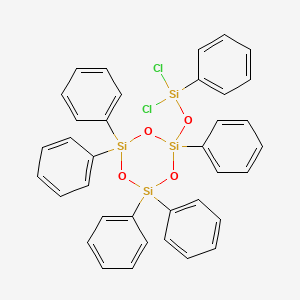
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to form the carboxylate ester group, typically using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-nitro-1H-pyrrole-2-carboxylate
- 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate
Uniqueness
2-(Trimethylsilyl)ethyl 4-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
478812-25-8 |
|---|---|
Formule moléculaire |
C10H16N2O4Si |
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 4-nitro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H16N2O4Si/c1-17(2,3)5-4-16-10(13)9-6-8(7-11-9)12(14)15/h6-7,11H,4-5H2,1-3H3 |
Clé InChI |
UFRPHZRAYQRTSD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)C1=CC(=CN1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)

![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)

![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
